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Compound of Interest

Compound Name: 5-Bromo-7-iodo-1H-indole

Cat. No.: B055206

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of di-

halogenated indoles. It is designed to serve as a core resource for researchers, scientists, and
professionals involved in drug development who are working with these promising heterocyclic
compounds. This document summarizes key quantitative crystallographic data, details relevant
experimental protocols, and visualizes associated biological signaling pathways.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of
numerous natural products and synthetic drugs. The strategic placement of halogen atoms on
the indole ring profoundly influences the molecule's physicochemical properties, including
lipophilicity, metabolic stability, and binding interactions with biological targets. Di-halogenated
indoles, in particular, have demonstrated significant potential in various therapeutic areas,
including as antifungal and anticoagulant agents. Understanding their three-dimensional
structure at an atomic level through crystal structure analysis is paramount for rational drug
design and development. This guide delves into the structural intricacies of di-halogenated
indoles, offering a foundation for further research and application.

Data Presentation: Crystallographic Data of Di-
halogenated Indoles
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The following tables summarize key crystallographic data for representative di-halogenated

indole derivatives. This information is crucial for understanding the impact of halogen

substitution on the molecular geometry and crystal packing.

Table 1: Crystal Data and Structure Refinement for Di-halogenated Indole Derivatives

Parameter

4,6-Dibromo-2,3,3-
trimethyl-3H-indole[1]

5,7-Dichloro-1H-indole-2,3-
dione

Chemical Formula C11H11Br2N CsHsCI2NO2
Formula Weight 317.02 216.00
Crystal System Monoclinic Monoclinic
Space Group P21/n P2i/c

a (A) 7.8583 (4) 10.1981 (8)
b (A) 14.5458 (7) 5.9682 (5)

c (A 10.1993 (5) 13.5686 (11)
a(°) 90 90

B(°) 109.438 (2) 108.572 (3)
y () 90 90

Volume (A3) 1099.31 (9) 782.93 (11)
z 4 4
Temperature (K) 293(2) 296(2)

Radiation (A, A)

Mo Ka (0.71073)

Mo Ka (0.71073)

R-factor (%)

4.31

3.65

Table 2: Selected Bond Lengths and Angles for 4,6-Dibromo-2,3,3-trimethyl-3H-indole[1]
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Bond Length (A) Angle Degree (°)
Br1-C4 1.892(4) C5-C4-Brl 120.3(3)
Br2-C6 1.889(4) C7-C6-Br2 121.2(3)
N1-C2 1.281(5) C2-N1-C8 108.5(3)
N1-C8 1.479(5) C3-C2-N1 110.8(4)
C2-C3 1.505(6) C4-C5-C6 120.5(4)
C4-C5 1.385(6) C5-C6-C7 120.4(4)
C6-C7 1.386(6) C6-C7-C8 118.0(4)
c7-c8 1.391(6) C7-C8-N1 109.9(3)

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the
synthesis, crystallization, and crystal structure determination of di-halogenated indoles.

Synthesis of Di-halogenated Indoles

The synthesis of di-halogenated indoles can be achieved through various established methods.
A common approach involves the electrophilic halogenation of an indole precursor. For
instance, the synthesis of 4,6-dibromoindole can be performed, although specific details for this
exact compound are not readily available in the searched literature, analogous syntheses for
other brominated indoles often utilize reagents like N-bromosuccinimide (NBS) in a suitable
solvent. The Batcho-Leimgruber indole synthesis is another versatile method for preparing
substituted indoles.[2]

General Protocol for Bromination of Indoles:

» Dissolve the indole starting material in a suitable solvent (e.g., acetonitrile, dichloromethane,
or acetic acid).

e Add the brominating agent (e.g., N-bromosuccinimide) portion-wise at a controlled
temperature (often room temperature or below).
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» Monitor the reaction progress using thin-layer chromatography (TLC).

« Upon completion, quench the reaction with a reducing agent if necessary (e.g., sodium
thiosulfate solution).

o Extract the product with an organic solvent.

e Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2S0Oa), and
concentrate under reduced pressure.

» Purify the crude product by column chromatography or recrystallization.

Crystallization

Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis. The choice
of solvent and crystallization technique is crucial and often requires empirical optimization.

Common Crystallization Techniques:

o Slow Evaporation: The compound is dissolved in a suitable solvent, and the solvent is
allowed to evaporate slowly at a constant temperature. This method is straightforward but
may not always yield the best quality crystals.

» Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed
in a small open vial, which is then placed in a larger sealed container with a more volatile
solvent in which the compound is less soluble. The gradual diffusion of the more volatile

solvent into the solution of the compound reduces its solubility and promotes crystallization.

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible
solvent in which the compound is insoluble. Slow diffusion at the interface of the two solvents

can lead to the growth of high-quality crystals.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular

structure of a crystalline compound. The process involves irradiating a single crystal with a
monochromatic X-ray beam and analyzing the resulting diffraction pattern.
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Typical Experimental Workflow:
o Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

o Data Collection: The crystal is placed in an X-ray diffractometer, and a complete set of
diffraction data is collected by rotating the crystal in the X-ray beam. Data is typically
collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

» Structure Solution: The initial crystal structure is determined from the diffraction data using
direct methods or Patterson methods.

o Structure Refinement: The atomic positions and other structural parameters are refined
against the experimental data using least-squares methods to obtain the final, accurate
crystal structure.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular
interactions within a crystal. The Hirshfeld surface is a three-dimensional surface that defines
the space of a molecule in a crystal, and it is colored according to the nature and proximity of
intermolecular contacts.

Methodology:

e The crystal structure data (in CIF format) is used as input for software such as
CrystalExplorer.

o The Hirshfeld surface is generated, which partitions the crystal space into regions belonging
to each molecule.

e The surface is mapped with properties like dnorm (normalized contact distance), which
highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate
contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen or
halogen bonds.

» Two-dimensional fingerprint plots are generated from the Hirshfeld surface, providing a
guantitative summary of the different types of intermolecular contacts present in the crystal.
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Signaling Pathways and Drug Development
Applications

Di-halogenated indoles have emerged as promising scaffolds in drug discovery, targeting
various biological pathways.

Antifungal Activity

Certain di-halogenated indoles, such as 4,6-dibromoindole and 5-bromo-4-chloroindole, exhibit
potent antifungal activity against drug-resistant Candida species.[3][4] Their mechanism of
action is believed to involve the induction of oxidative stress through the generation of reactive
oxygen species (ROS). This increase in ROS can interfere with key cellular processes,
including the Ras1-cAMP-Efg1l signaling cascade, which is a master regulator of
morphogenesis and virulence in Candida.[3] By disrupting this pathway, these compounds
inhibit the yeast-to-hyphae transition, a critical step in fungal pathogenesis and biofilm
formation.
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Caption: Antifungal mechanism of di-halogenated indoles.

Anticoagulant Activity: Factor Xa Inhibition

Di-halogenated indoles have also been investigated as inhibitors of Factor Xa (FXa), a critical
enzyme in the coagulation cascade.[5] FXa is responsible for the conversion of prothrombin to
thrombin, which in turn leads to the formation of fibrin clots. By inhibiting FXa, these
compounds can effectively prevent thrombosis. The indole scaffold can form hydrogen bonds
with key residues in the active site of FXa, such as Gly218, while the halogen substituents can
engage in favorable interactions with hydrophobic pockets, for example, involving Tyr228.[5]
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This targeted inhibition makes di-halogenated indoles attractive candidates for the
development of novel oral anticoagulants.
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Caption: Inhibition of the coagulation cascade by di-halogenated indoles.

Conclusion

The crystal structure analysis of di-halogenated indoles provides invaluable insights into their
molecular architecture and intermolecular interactions, which are fundamental to their biological
activity. The data presented in this guide, along with the outlined experimental protocols and
visualized signaling pathways, offer a solid foundation for researchers engaged in the design
and development of novel therapeutics based on this versatile chemical scaffold. Further
exploration into a wider array of di-halogenated indoles is warranted to expand our
understanding and fully harness their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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